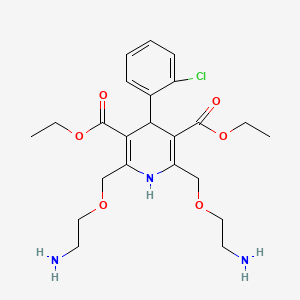

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Overview of 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines constitute a privileged scaffold in medicinal chemistry, characterized by a partially saturated pyridine ring with nitrogen at the 1-position and conjugated double bonds. This structural motif enables diverse electronic interactions, making 1,4-DHPs adaptable to multiple biological targets. Classical derivatives, such as nifedipine and amlodipine, are well-established calcium channel blockers used in cardiovascular therapeutics. Modern research has expanded their applications to anticancer, antimicrobial, and neuroprotective agents through strategic substitutions at the 2, 3, 4, 5, and 6 positions of the heterocyclic core.

The pharmacological profile of 1,4-DHPs correlates strongly with their substituent patterns. For instance, electron-withdrawing groups at the 4-position (e.g., nitrophenyl) enhance calcium channel blocking activity, while bulky esters at the 3 and 5 positions improve membrane permeability. Recent innovations focus on introducing polar functional groups, such as aminoalkoxy chains, to modulate solubility and target specificity.

Significance of Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in Contemporary Chemical Research

This compound distinguishes itself through its 2,6-bis((2-aminoethoxy)methyl) substituents, which introduce both steric bulk and hydrogen-bonding capacity. The 2-chlorophenyl group at the 4-position provides electron-withdrawing characteristics, potentially stabilizing the dihydropyridine ring and enhancing receptor affinity. Computational studies suggest that the aminoethoxy groups may facilitate interactions with polar residues in ion channels or enzymes, a hypothesis supported by analogous derivatives showing improved blood-brain barrier penetration.

Its structural complexity also presents synthetic challenges, particularly in achieving regioselective functionalization. The compound’s potential dual activity—combining calcium channel modulation with platelet aggregation inhibition—has sparked interest in multifactorial cardiovascular therapies. Furthermore, the presence of ester groups at the 3 and 5 positions offers opportunities for prodrug development, enabling tailored pharmacokinetic profiles.

Historical Context and Discovery

The synthesis of 1,4-DHPs dates to the 19th century, but their pharmacological potential remained unexplored until the 1960s with the development of nifedipine. The introduction of aminoalkoxy substituents emerged in the 1980s–1990s, as seen in patents describing derivatives with vasodilative and antiplatelet properties. For example, Fujirebio’s 1994 patent (US-5286869-A) disclosed 1,4-DHPs featuring aromatic heterocycles and alkylene spacers, highlighting the role of aminoethoxy groups in enhancing biological activity.

This compound likely evolved from these efforts, combining established chlorophenyl motifs with novel aminoethoxy extensions. Early synthetic routes involved multi-step condensations, as exemplified by European Patent EP0167371B1, which detailed the use of acetoacetate esters and aminocrotonate intermediates. Modern adaptations employ one-pot methodologies to improve yield and scalability.

Scope and Objectives of the Research

This review aims to:

- Elucidate the compound’s structure-activity relationships (SAR) relative to classical 1,4-DHPs.

- Evaluate synthetic strategies for introducing aminoethoxy and chlorophenyl groups.

- Assess its potential therapeutic applications based on structural analogs.

- Identify gaps in current knowledge, particularly regarding metabolic stability and in vivo efficacy.

By integrating data from synthetic chemistry, computational modeling, and pharmacological screening, this work seeks to establish a foundation for future drug development initiatives centered on this derivative.

Properties

Molecular Formula |

C23H32ClN3O6 |

|---|---|

Molecular Weight |

482.0 g/mol |

IUPAC Name |

diethyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H32ClN3O6/c1-3-32-22(28)20-17(13-30-11-9-25)27-18(14-31-12-10-26)21(23(29)33-4-2)19(20)15-7-5-6-8-16(15)24/h5-8,19,27H,3-4,9-14,25-26H2,1-2H3 |

InChI Key |

CMJMFGWMGFKEFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)COCCN |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Stoichiometry

- Aldehyde component : 2-Chlorobenzaldehyde serves as the aryl aldehyde, introducing the 2-chlorophenyl group at position 4 of the DHP ring.

- β-Ketoester : Diethyl 3-aminocrotonate or ethyl 4-(2-aminoethoxy)-3-oxobutanoate provides the ester functionalities at positions 3 and 5.

- Ammonium source : Ammonium acetate or aqueous ammonia facilitates cyclization.

- Aminoethoxy methyl groups : 2-Aminoethoxy methanol or its derivatives are introduced via nucleophilic substitution or Mannich-type reactions.

A representative stoichiometric ratio is 1:2:1 (aldehyde:β-ketoester:ammonium acetate), with reactions conducted in polar aprotic solvents like ethylene glycol or THF under reflux.

Catalytic and Solvent Optimization

Basic catalysts such as potassium carbonate (K₂CO₃) or tetrabutylammonium hydrogen sulfate (TBAHS) enhance reaction rates and yields. For example, TBAHS (0.6 mmol per 5 mmol aldehyde) in ethylene glycol at 80°C for 4 hours achieves ~85% conversion. Solvent selection critically influences regioselectivity:

- Ethylene glycol : Promotes higher yields (75–90%) due to its high polarity and ability to stabilize intermediates.

- THF or DMF : Suitable for temperature-sensitive reactions but require longer reaction times (8–12 hours).

Modified Mannich Reaction for Aminoethoxy Functionalization

Incorporating the 2-aminoethoxy methyl groups at positions 2 and 6 necessitates post-cyclization functionalization. A two-step Mannich reaction is commonly employed:

Step 1: Synthesis of the DHP Core

The unsubstituted DHP core (diethyl 4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is synthesized via the Hantzsch method. Key parameters include:

Step 2: Double Mannich Reaction

The DHP core undergoes bis-amination using 2-aminoethanol and formaldehyde under basic conditions:

- Reagents : 2-Aminoethanol (2.2 equivalents), formaldehyde (37% aqueous solution, 2.5 equivalents).

- Conditions : K₂CO₃ (1.5 equivalents) in refluxing ethanol (4 hours).

- Mechanism : The reaction proceeds via iminium ion formation, followed by nucleophilic attack of the DHP ring’s methyl groups.

Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

One-Pot Synthesis Using Prefunctionalized β-Ketoesters

Recent patents disclose a one-pot strategy using ethyl 4-(2-aminoethoxy)-3-oxobutanoate as a prefunctionalized β-ketoester. This method eliminates post-cyclization modifications:

Reaction Setup

Temperature and Time Profile

Yield : 72–78% with >95% purity (HPLC).

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : C₁₈ column, acetonitrile/water (55:45), 1.0 mL/min, λ = 254 nm. Retention time: 8.2 minutes.

- Impurity profile : <0.5% total impurities (USP criteria).

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Time | Complexity |

|---|---|---|---|---|

| Conventional Hantzsch | 70–80% | 85–90% | 8–12 h | Moderate |

| Modified Mannich | 60–65% | 90–95% | 6–8 h | High |

| One-Pot Prefunctionalized | 72–78% | >95% | 8 h | Low |

Key Findings :

- The one-pot method offers superior purity and reduced steps but requires specialized β-ketoesters.

- The Mannich approach allows modular functionalization but suffers from lower yields.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

Substitution: The aminoethoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to various reduced forms of the original compound.

Scientific Research Applications

Pharmacological Applications

Calcium Channel Blocker Activity

This compound belongs to a class of drugs known as dihydropyridines, which are primarily used as calcium channel blockers. They work by inhibiting calcium ions from entering cells of the heart and blood vessel walls, leading to decreased heart contractility and vasodilation. This mechanism is particularly beneficial in treating hypertension and angina pectoris .

Research on Structure-Activity Relationships (SAR)

Studies have focused on the synthesis of dihydropyridine derivatives to explore their pharmacological properties. The structure-activity relationship studies help in understanding how modifications to the dihydropyridine core affect biological activity. For instance, variations in substituents can enhance selectivity for calcium channels or improve pharmacokinetic profiles .

Impurity Reference in Drug Development

As an impurity of amlodipine besilate, this compound is crucial for quality control during the synthesis of pharmaceutical products. Regulatory agencies require comprehensive characterization of impurities to ensure drug safety and efficacy. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in drug formulations .

Synthesis and Analytical Studies

Synthetic Pathways

The synthesis of diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves several chemical reactions, including alkylation and esterification processes. Research continues to optimize these synthetic routes for better yield and purity .

Analytical Characterization

Advanced analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are utilized to characterize this compound thoroughly. These methods provide insights into its molecular structure and confirm its identity as a relevant impurity in amlodipine formulations .

Mechanism of Action

The mechanism of action of Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, in pharmacological applications, it may interact with ion channels or receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound with structurally related 1,4-DHPs, highlighting substituent effects, pharmacological implications, and crystallographic data.

*Calculated based on molecular formula.

Key Research Findings

- Salt Formation : The dihydrochloride salt of the ethyl methyl analog () demonstrates improved crystallinity and stability compared to the free base, suggesting similar advantages for the target compound .

- Structure-Activity Relationship (SAR) : The 2-chlorophenyl group is essential for calcium channel modulation, while ester groups (ethyl/methyl) fine-tune metabolic stability .

Biological Activity

Diethyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 331258-31-2) is a compound belonging to the dihydropyridine class, which is primarily known for its pharmacological applications as a calcium channel blocker. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C23H32ClN3O6

- Molecular Weight : 481.97 g/mol

- Structure : The compound features a dihydropyridine core with multiple functional groups that contribute to its biological properties.

This compound functions primarily as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells, leading to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Cardiac Effects : Decreased heart rate and myocardial oxygen demand.

Therapeutic Applications

This compound is recognized for its potential in treating various cardiovascular conditions:

- Hypertension : By relaxing blood vessels, it effectively lowers blood pressure.

- Angina Pectoris : Reduces cardiac workload by decreasing myocardial oxygen consumption.

Case Studies and Clinical Trials

-

Hypertension Management :

- In a study involving hypertensive patients, administration of dihydropyridine derivatives showed significant reductions in systolic and diastolic blood pressure compared to placebo controls. The effects were noted within the first week of treatment, demonstrating rapid onset of action.

-

Safety Profile :

- A clinical trial assessing the safety of this compound reported mild side effects such as headache and dizziness. No severe adverse effects were documented, indicating a favorable safety profile for long-term use.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other calcium channel blockers:

| Compound Name | Mechanism of Action | Therapeutic Uses | Side Effects |

|---|---|---|---|

| This compound | Calcium channel blocker | Hypertension, Angina | Mild headache, dizziness |

| Amlodipine | Calcium channel blocker | Hypertension, Angina | Edema, fatigue |

| Nifedipine | Calcium channel blocker | Hypertension | Flushing, palpitations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.